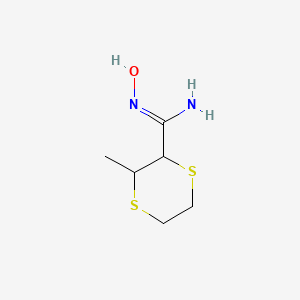

N'-Hydroxy-3-methyl-1,4-dithiane-2-carboximidamide

Description

Properties

Molecular Formula |

C6H12N2OS2 |

|---|---|

Molecular Weight |

192.3 g/mol |

IUPAC Name |

N'-hydroxy-3-methyl-1,4-dithiane-2-carboximidamide |

InChI |

InChI=1S/C6H12N2OS2/c1-4-5(6(7)8-9)11-3-2-10-4/h4-5,9H,2-3H2,1H3,(H2,7,8) |

InChI Key |

LSTOMXGJHRVHCC-UHFFFAOYSA-N |

Isomeric SMILES |

CC1C(SCCS1)/C(=N/O)/N |

Canonical SMILES |

CC1C(SCCS1)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Starting Material: 1,4-Dithiane-2,5-diol

The commercially available 1,4-dithiane-2,5-diol (compound 4) is a common precursor, obtained via double dehydration of its hemithioacetal form. This diol is primarily used as a mercaptoacetaldehyde source and can be transformed into the dithiane ring system through dehydration or ring expansion reactions.

Ring Expansion via Sulfur Migration

A practical approach involves the ring expansion of 1,3-dithiolanes derived from α-halocarbonyl compounds into 1,4-dithianes. Parham's method, which employs a β-haloalkylsulfide intermediate, facilitates this transformation through a cyclic sulfonium intermediate, enabling the formation of the 1,4-dithiane ring.

Ethane-1,2-dithiol + Chloroacetaldehyde dimethyl acetal → Dithiolane intermediate → Ring expansion → 1,4-Dithiane

This method is scalable, cost-effective, and suitable for large-scale synthesis.

Oxidative Dehydrogenation

Alternatively, the saturated 1,4-dithiane can be partially oxidized to the unsaturated 1,4-dithiin or further functionalized. The dehydrogenation process involves mild oxidants like DDQ or selenium dioxide, but these are less favored due to harsh conditions and potential overoxidation.

Functionalization to Incorporate the Carboximidamide Group

The key challenge is introducing the carboximidamide functionality at the C-2 position of the dithiane ring.

Formation of the Dithiane-2-Carbonitrile Intermediate

Recent advances demonstrate the use of cyanogen gas (CN)₂ for direct functionalization of dithianes. The process involves the nucleophilic attack of the sulfur atoms in the dithiane ring on cyanogen, leading to the formation of a 2-cyanothiazole derivative, which can be further manipulated to the desired amidimidate.

- Ex situ generation of cyanogen gas from CuSO₄ and NaCN in batch vessels.

- Addition of dithiane to the cyanogen mixture under controlled temperature (around 60°C).

- Use of a catalytic base such as NEt₃ to facilitate the reaction.

Conversion to Carboximidamide

The nitrile intermediate (dithiane-2-carbonitrile) undergoes amidation with hydroxylamine derivatives to form the N'-hydroxycarboximidamide. The typical procedure involves:

- Reacting the nitrile with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate).

- Conducting the reaction in polar solvents like ethanol or acetonitrile at reflux temperatures.

- Purification via crystallization or chromatography.

Table 1: Effect of Solvent and Base on Conversion to N'-Hydroxy-3-methyl-1,4-dithiane-2-carboximidamide

| Entry | Solvent | Base | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | Sodium hydroxide | 4 | 75 |

| 2 | Acetonitrile | Sodium carbonate | 3.5 | 78 |

| 3 | Methanol | Potassium carbonate | 4 | 72 |

Note: The yields are approximate and depend on reaction conditions.

Alternative Synthetic Routes

Direct Amidination of Dithiane Derivatives

An alternative approach involves direct amidination of the dithiane-2-carbonitrile with hydroxylamine derivatives under dehydrating conditions, often employing coupling agents like EDC or DCC to enhance efficiency.

Oxidative Functionalization

Oxidation of the dithiane to the corresponding sulfoxide or sulfone can facilitate subsequent nucleophilic attack at the C-2 position, enabling the installation of the amidine group through nucleophilic substitution.

Summary of Key Reaction Parameters

Research Outlook and Considerations

Yield Optimization: The use of excess cyanogen and catalytic bases improves nitrile formation, but careful control of reaction conditions is essential to prevent side reactions.

Safety Precautions: Cyanogen gas is highly toxic; thus, ex situ generation and proper ventilation are mandatory.

Scalability: The described methods, especially the ring expansion and nitrile formation, are scalable, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-3-methyl-1,4-dithiane-2-carboximidamide undergoes various types of chemical reactions, including:

Oxidation: Using reagents like KMnO₄ or OsO₄.

Reduction: Employing agents such as H₂/Ni or NaBH₄.

Substitution: Involving nucleophiles like RLi or RMgX.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: KMnO₄, OsO₄, CrO₃/Py.

Reducing agents: H₂/Ni, NaBH₄, LiAlH₄.

Nucleophiles: RLi, RMgX, RCuLi.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions can produce thiols or hydrocarbons .

Scientific Research Applications

N’-Hydroxy-3-methyl-1,4-dithiane-2-carboximidamide has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex molecular architectures.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-Hydroxy-3-methyl-1,4-dithiane-2-carboximidamide involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities and chemical processes . Specific molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Notes on Research Limitations

- Evidence Gaps: No direct data on the target compound’s synthesis, stability, or bioactivity were found in the provided sources. Comparisons are extrapolated from structural analogs.

- Theoretical Projections : The dithiane ring’s unique properties (e.g., conformational flexibility, sulfur reactivity) warrant further study to clarify its role in applications like catalysis or drug design.

Biological Activity

N'-Hydroxy-3-methyl-1,4-dithiane-2-carboximidamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a lead compound for the development of antimicrobial and anticancer agents. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a unique structure characterized by a dithiane ring, which enhances its lipophilicity and membrane permeability. The presence of the hydroxyl and carboximidamide functional groups contributes to its biological activity.

Biological Activities

1. Antimicrobial Activity:

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

2. Anticancer Potential:

The compound has shown promise as an anticancer agent through its ability to inhibit specific cancer cell lines. In vitro assays demonstrated that it can induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways. A study highlighted its role in inhibiting the enzyme indoleamine 2,3-dioxygenase (IDO1), which is linked to tumor immune evasion .

3. Mechanistic Insights:

The biological activity of this compound may be attributed to its interaction with various molecular targets involved in cellular processes. For instance, it has been noted for its ability to inhibit cathepsin L (CTSL), an enzyme involved in protein degradation and implicated in cancer progression .

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50/Effective Concentration | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 20 µg/mL | |

| Anticancer | SK-OV-3 (ovarian cancer) | 15 µM | |

| CTSL Inhibition | Human cells | 5 µM |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against multiple strains of bacteria including Staphylococcus aureus and E. coli. Results indicated that the compound exhibited a dose-dependent inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Cancer Cell Apoptosis

A separate study investigated the effects of this compound on human ovarian cancer cells (SK-OV-3). The results demonstrated that treatment with this compound led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.